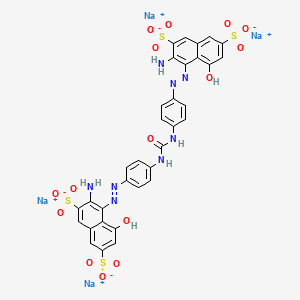
2,5-Dichloro-3-ethyl-8-methylquinoline
Overview
Description
2,5-Dichloro-3-ethyl-8-methylquinoline is a quinoline derivative with the molecular formula C₁₂H₁₀Cl₂N Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Biltz Synthesis: This method uses o-aminophenols and ketones in the presence of an acid catalyst to form quinolines.
Industrial Production Methods: Industrial production of quinolines often involves large-scale versions of these synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles are increasingly being applied to improve sustainability.
Types of Reactions:
Oxidation: Quinolines can be oxidized to produce quinone derivatives.
Reduction: Reduction reactions can convert quinolines to their hydroquinoline counterparts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, KMnO₄, or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Hydrogenation using Pd/C catalyst or chemical reductants like sodium borohydride.
Substitution: Halogenation with Br₂ or Cl₂, nitration with HNO₃, and sulfonation with fuming sulfuric acid.
Major Products Formed:
Quinone derivatives from oxidation.
Hydroquinolines from reduction.
Halogenated, nitro, and sulfonated quinolines from substitution reactions.
Scientific Research Applications
2,5-Dichloro-3-ethyl-8-methylquinoline has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a lead structure for developing new drugs.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 2,5-Dichloro-3-ethyl-8-methylquinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The molecular pathways involved can include disruption of cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
2,5-Dichloro-8-methylquinoline: Lacks the ethyl group at the 3-position.
3-Ethyl-8-methylquinoline: Lacks the chlorine atoms at the 2 and 5 positions.
2,5-Dichloroquinoline: Lacks the methyl group at the 8-position.
Uniqueness: 2,5-Dichloro-3-ethyl-8-methylquinoline is unique due to the presence of both chlorine and ethyl groups, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, organic synthesis, and materials science.
Properties
IUPAC Name |
2,5-dichloro-3-ethyl-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNPEEROUHZRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653602 | |
| Record name | 2,5-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-97-5 | |
| Record name | 2,5-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)










![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)

